molecular formula C20H31NO13 B582798 5'-O-Frufru-pyridoxine CAS No. 149950-43-6

5'-O-Frufru-pyridoxine

Cat. No.: B582798
CAS No.: 149950-43-6
M. Wt: 493.462
InChI Key: WTTPCVJFGFUSPD-NGXSKHGVSA-N
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Description

5’-O-Frufru-pyridoxine is a derivative of pyridoxine, commonly known as vitamin B6. This compound is characterized by the presence of a fructofuranosyl group attached to the pyridoxine molecule. Pyridoxine and its derivatives play crucial roles in various biochemical processes, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-Frufru-pyridoxine typically involves the condensation of pyridoxine with a fructofuranosyl donor. This reaction can be catalyzed by enzymes or chemical catalysts under specific conditions. The process generally includes the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps .

Industrial Production Methods: Industrial production of pyridoxine and its derivatives often employs the “oxazole” method, which involves the condensation of 1,3-oxazole derivatives with dienophiles. This method is efficient and yields high purity products. The process includes stages such as diene condensation, aromatization, and catalytic hydrogenation .

Chemical Reactions Analysis

Types of Reactions: 5’-O-Frufru-pyridoxine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5’-O-Frufru-pyridoxine has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Plays a role in enzymatic reactions involving amino acids and neurotransmitters.

    Medicine: Investigated for its potential in treating vitamin B6 deficiency and related neurological disorders.

    Industry: Utilized in the production of fortified foods and dietary supplements

Mechanism of Action

The mechanism of action of 5’-O-Frufru-pyridoxine involves its conversion to pyridoxal 5’-phosphate, the active form of vitamin B6. This coenzyme participates in various biochemical reactions, including:

Comparison with Similar Compounds

Properties

CAS No.

149950-43-6

Molecular Formula

C20H31NO13

Molecular Weight

493.462

IUPAC Name

(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-5-(hydroxymethyl)oxolan-2-yl]methoxy]-2,5-bis(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C20H31NO13/c1-9-14(26)11(3-22)10(2-21-9)6-31-20(18(30)16(28)13(5-24)34-20)8-32-19(7-25)17(29)15(27)12(4-23)33-19/h2,12-13,15-18,22-30H,3-8H2,1H3/t12-,13-,15-,16-,17+,18+,19-,20-/m1/s1

InChI Key

WTTPCVJFGFUSPD-NGXSKHGVSA-N

SMILES

CC1=NC=C(C(=C1O)CO)COC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)CO

Synonyms

5/'-O-(fructofuranosyl-2-1-fructofuranosyl)pyridoxine

Origin of Product

United States

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